6-Methyl-3-(trifluoromethyl)pivalanilide
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Overview
Description
6-Methyl-3-(trifluoromethyl)pivalanilide is an organic compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(trifluoromethyl)pivalanilide typically involves the reaction of 2-methyl-5-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-methyl-5-(trifluoromethyl)aniline+2,2-dimethylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(trifluoromethyl)pivalanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
6-Methyl-3-(trifluoromethyl)pivalanilide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(trifluoromethyl)pivalanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(3-methylphenyl)propanamide
- 2,2-Dimethyl-N-(4-methylphenyl)propanamide
- 2,2-Dimethyl-N-(2,4-dimethylphenyl)propanamide
Uniqueness
The presence of the trifluoromethyl group in 6-Methyl-3-(trifluoromethyl)pivalanilide distinguishes it from similar compounds. This group significantly alters the compound’s chemical properties, such as its reactivity and stability, and enhances its biological activity by increasing its lipophilicity and metabolic stability.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-8-5-6-9(13(14,15)16)7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOMIXRXUQRLEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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